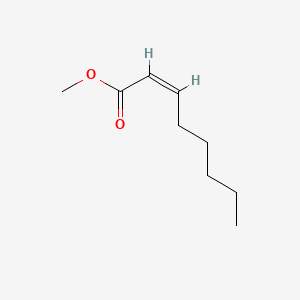

Methyl (E)-2-octenoate

Description

Contextualizing Methyl (E)-2-octenoate within Natural Product Chemistry

This compound is a naturally occurring fatty acid ester. foodb.ca It has been identified as a volatile component in a variety of fruits, including soursop (Annona muricata) and papaya (Carica papaya). nih.gov Its presence is also noted in the volatile profiles of different pear cultivars and Okinawan pineapples. mdpi.com Beyond the plant kingdom, certain microorganisms are also capable of producing this compound. For instance, strains of the fungus Ascocoryne have been shown to produce methyl 2-octenoate as part of their volatile organic compound emissions. nih.gov The biosynthesis of such compounds in nature often involves the modification of fatty acids.

The identification of this compound in these natural sources underscores its relevance to the field of natural product chemistry, which focuses on the isolation, structure elucidation, and synthesis of chemical substances produced by living organisms.

Significance of this compound in Chemical Ecology and Volatile Organic Compound Research

The role of this compound extends into chemical ecology, the study of chemically-mediated interactions between living organisms. As a volatile organic compound (VOC), it participates in the chemical language of both plants and insects.

In plants, VOCs like this compound are crucial for attracting pollinators and defending against herbivores. maxapress.com Research on various pear species has shown that the emission of esters, including ethyl (E)-2-octenoate, changes during ripening, influencing the fruit's aroma profile. mdpi.com

In the realm of entomology, this compound has been implicated in insect communication. For example, it is a component of the pheromone blend of the Mediterranean fruit fly (Ceratitis capitata), a significant agricultural pest. nih.goviaea.org Pheromones are chemical signals that trigger a social response in members of the same species. The alarm pheromones of the common bed bug (Cimex lectularius) contain related compounds, (E)-2-hexenal and (E)-2-octenal, which are used to signal danger. microservices.es The detection and interpretation of these volatile cues are critical for insect survival and reproduction.

The study of such compounds is integral to understanding the complex ecological relationships and developing novel pest management strategies that leverage these natural chemical signals.

Overview of Research Trajectories for α,β-Unsaturated Esters with Specific Focus on this compound

This compound belongs to the broader class of α,β-unsaturated esters. This class of compounds is characterized by a carbon-carbon double bond between the α and β carbons relative to the ester carbonyl group. This structural feature imparts specific reactivity and biological activity.

Research into α,β-unsaturated esters is diverse and encompasses several key areas:

Synthesis: Organic chemists are continually developing new and more efficient methods for synthesizing these compounds. For instance, the Horner-Wadsworth-Emmons reaction is a well-established method for producing (E)-α,β-unsaturated esters with high stereoselectivity. rsc.org Recent advancements have explored the use of more environmentally friendly deep eutectic solvents for these reactions. rsc.org

Reactivity: The conjugated system of α,β-unsaturated esters makes them susceptible to various chemical transformations. They can undergo Michael addition reactions, where nucleophiles add to the β-carbon. researchgate.net This reactivity is fundamental to their role in many biological processes and synthetic applications.

Biological Activity: The biological importance of α,β-unsaturated esters is a significant area of investigation. sapub.org Due to their electrophilic nature, they can react with biological nucleophiles like proteins and DNA, leading to a range of biological effects. researchgate.nettandfonline.com This reactivity is the basis for the use of some α,β-unsaturated compounds in pharmaceuticals and agrochemicals. sapub.orgchemondis.com

Applications: Beyond their natural roles, these esters are utilized in various industries. This compound, for instance, is used as a flavoring and fragrance agent due to its fruity and green aroma. chemondis.comthegoodscentscompany.commedchemexpress.com It is an ingredient in perfumes, colognes, and food flavorings. chemondis.commedchemexpress.com

The study of this compound and other α,β-unsaturated esters continues to be an active area of research, driven by their importance in natural systems and their potential for practical applications. Future research will likely focus on further elucidating their biosynthetic pathways, understanding their precise ecological roles, and harnessing their chemical properties for the development of new technologies.

Structure

3D Structure

Properties

IUPAC Name |

methyl (Z)-oct-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-3-4-5-6-7-8-9(10)11-2/h7-8H,3-6H2,1-2H3/b8-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJBQSBZJDJHMLF-FPLPWBNLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60887516 | |

| Record name | 2-Octenoic acid, methyl ester, (2Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60887516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

89.00 to 91.00 °C. @ 9.00 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | Methyl (E)-2-octenoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037496 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

68854-59-1, 7367-81-9 | |

| Record name | Methyl (2Z)-2-octenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68854-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Octenoic acid, methyl ester, (2Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Octenoic acid, methyl ester, (2Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60887516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (E)-2-octenoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037496 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Chemical Reactivity and Transformation Pathways of Methyl E 2 Octenoate

Mechanistic Investigations of the Ester Hydrolysis and Transesterification of Methyl (E)-2-octenoate

The ester functional group in this compound is a primary site for nucleophilic acyl substitution reactions, such as hydrolysis and transesterification. These reactions can be catalyzed by either acid or base.

Under basic conditions, the hydrolysis typically proceeds through a bimolecular acyl-oxygen cleavage (BAc2) mechanism. stackexchange.com In this pathway, a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. nih.gov This intermediate then collapses, expelling the methoxide (B1231860) leaving group to form a carboxylate salt, which is protonated in a final step to yield (E)-2-octenoic acid.

Acid-catalyzed hydrolysis also involves the formation of a tetrahedral intermediate but begins with the protonation of the carbonyl oxygen. researchgate.net This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. researchgate.net Subsequent proton transfer and elimination of methanol (B129727) yield the carboxylic acid. Theoretical studies on similar esters suggest that the inclusion of multiple water molecules may be necessary to accurately model the formation of the tetrahedral intermediate. researchgate.net

Transesterification follows similar mechanistic pathways. In this process, an alcohol other than methanol acts as the nucleophile, leading to an exchange of the alkoxy group of the ester. The reaction kinetics can be influenced by factors such as temperature, catalyst loading, and the molar ratio of reactants. iaea.orgresearchgate.net For instance, studies on the transesterification of other methyl esters have shown that the reaction rate increases with temperature up to an optimal point. researchgate.net

The table below summarizes the conditions for these transformations.

| Transformation | Catalyst | Nucleophile | Typical Product |

| Hydrolysis | Acid (e.g., H₂SO₄) or Base (e.g., NaOH) | Water (H₂O) | (E)-2-Octenoic acid |

| Transesterification | Acid or Base | Alcohol (R-OH) | Alkyl (E)-2-octenoate (R-OOC-CH=CH-(CH₂)₄CH₃) |

Stereochemical Integrity and Isomerization Dynamics of the (E)-Double Bond

The geometry of the C2-C3 double bond is a critical feature of this compound. The (E)-isomer, where the main carbon chain substituents are on opposite sides of the double bond, is generally the thermodynamically more stable configuration compared to the (Z)-isomer ("ze zame zide"). uomustansiriyah.edu.iq However, isomerization from the (E) to the (Z) form can occur under specific conditions, such as photochemical irradiation. acs.org

Studies on related α,β-unsaturated systems have shown that the presence of the double bond can influence the reactivity of the molecule. For example, carbon-carbon double bonds can inhibit certain low-temperature isomerization reactions that occur during oxidation processes. osti.gov Conversely, isomerization can be a deliberate strategy in synthesis. For example, a Horner-Wadsworth-Emmons reaction might be followed by an isomerization step to yield the desired (E)-alkene geometry. nih.gov In some cases, transition metal complexes can be used to isomerize a (Z)-alkene to the more stable (E)-alkene. nih.gov The stability of the (E)-double bond in this compound is high under typical thermal conditions, and isomerization generally requires specific energetic input or catalysis. researchgate.net

| Condition | Potential Outcome on Double Bond |

| Thermal (Moderate) | High stereochemical integrity; (E)-isomer is stable. |

| Photochemical (UV) | Potential for E/Z isomerization, leading to a photostationary state mixture of isomers. acs.org |

| Acid/Base Catalysis | Generally stable, but strong conditions could potentially promote isomerization. |

| Transition Metal Catalysis | Can be used to facilitate E/Z isomerization. nih.gov |

Nucleophilic and Electrophilic Additions to the α,β-Unsaturated System

The conjugated π-system of this compound allows for two primary modes of nucleophilic addition: direct addition to the carbonyl carbon (1,2-addition) and conjugate addition to the β-carbon (1,4-addition). libretexts.org The regioselectivity of the attack is largely determined by the nature of the nucleophile.

1,2-Addition: Hard, strongly basic nucleophiles, such as Grignard reagents and organolithium compounds, tend to react irreversibly and rapidly at the electrophilic carbonyl carbon. libretexts.orgyoutube.com This pathway leads to the formation of an allylic alcohol after protonation.

1,4-Conjugate Addition: Softer, less basic nucleophiles, such as Gilman reagents (organocuprates), thiols, and amines, preferentially attack the β-carbon. libretexts.org This reaction, often reversible, proceeds via an enolate intermediate which is then protonated (typically at the α-carbon) to give a saturated ester substituted at the β-position.

Electrophilic additions to the double bond are also possible. In the presence of an electrophile like a hydrogen halide (HX), the π-electrons of the double bond act as the nucleophile. libretexts.org The reaction proceeds through a carbocation intermediate. According to Markovnikov's rule, the hydrogen atom adds to the carbon with fewer alkyl substituents (the α-carbon in this case), and the halide adds to the more substituted carbon (the β-carbon), which can better stabilize the positive charge. openstax.org

| Reagent Type | Primary Addition Pathway | Resulting Product Class (after workup) |

| Grignard (R-MgX) | 1,2-Addition | Tertiary Allylic Alcohol |

| Gilman (R₂CuLi) | 1,4-Conjugate Addition | β-Alkylated Saturated Ester |

| Amines (R₂NH) | 1,4-Conjugate Addition | β-Amino Saturated Ester |

| Thiols (R-SH) | 1,4-Conjugate Addition | β-Thioether Saturated Ester |

| Hydrogen Halide (HX) | Electrophilic Addition | β-Halo Saturated Ester |

Oxidative and Reductive Transformations of this compound

The double bond and the ester group in this compound can be independently or concurrently transformed through oxidation and reduction reactions.

Oxidative Transformations: The carbon-carbon double bond is susceptible to oxidative cleavage under strong oxidizing conditions. Ozonolysis (O₃), followed by a reductive or oxidative work-up, will break the double bond. libretexts.org A reductive work-up (e.g., with dimethyl sulfide) would yield hexanal (B45976) and methyl glyoxylate, while an oxidative work-up (e.g., with hydrogen peroxide) would produce hexanoic acid and the corresponding acid of the methyl ester fragment. libretexts.org Milder oxidation can lead to epoxidation of the double bond using reagents like meta-chloroperoxybenzoic acid (m-CPBA), or dihydroxylation using osmium tetroxide or cold, dilute potassium permanganate.

Reductive Transformations: The reactivity of this compound towards reduction depends on the reducing agent used.

Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas (H₂) will typically reduce the carbon-carbon double bond to yield methyl octanoate (B1194180).

Conjugate Reduction: Specific reagents can selectively reduce the double bond without affecting the ester group. sci-hub.se

Ester Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both the ester carbonyl and the double bond, ultimately yielding octan-1-ol after an aqueous workup. Using a milder reagent like sodium borohydride (B1222165) (NaBH₄) is generally not sufficient to reduce the ester but may, under certain conditions, effect a 1,4-reduction of the double bond.

| Reaction Type | Reagent(s) | Major Product(s) |

| Oxidation | 1. O₃; 2. (CH₃)₂S (reductive workup) | Hexanal and Methyl glyoxylate |

| Oxidation | m-CPBA | Methyl (E)-2,3-epoxyoctanoate |

| Reduction | H₂, Pd/C | Methyl octanoate |

| Reduction | LiAlH₄, then H₃O⁺ | Octan-1-ol |

Derivatization Strategies for Structure-Activity Relationship Studies (Non-clinical context)

To investigate structure-activity relationships, for instance, in the context of its use as a flavor or fragrance agent, the structure of this compound can be systematically modified. medchemexpress.comthegoodscentscompany.com Derivatization allows for the assessment of how changes to the ester, the double bond, and the alkyl chain affect its chemical or sensory properties.

Modification of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which serves as a versatile intermediate. This acid can then be re-esterified with various alcohols to create a library of different alkyl (E)-2-octenoates, probing the effect of the size and shape of the ester group. Amides can also be formed by reacting the acid with amines.

Saturation of the Double Bond: The (E)-double bond can be reduced to a single bond via catalytic hydrogenation. Comparing the properties of this compound with its saturated analogue, methyl octanoate, would reveal the contribution of the α,β-unsaturation.

Functionalization of the Double Bond: The double bond can be converted into other functional groups. For example, epoxidation followed by ring-opening can introduce two new functional groups. Dihydroxylation would yield the corresponding diol. These modifications introduce polarity and hydrogen-bonding capabilities.

Chain Modification: While not a direct derivatization of this compound itself, related analogues with different chain lengths or branching could be synthesized to study the impact of the lipophilic tail.

These derivatization strategies, stemming from the compound's inherent reactivity, provide a powerful toolset for systematic molecular exploration.

| Target Site for Derivatization | Reaction Type | Resulting Derivative Class | Purpose in SAR Study |

| Ester Group | Hydrolysis, then Esterification/Amidation | Other Esters, Amides | Evaluate the role of the polar head group. |

| Double Bond | Catalytic Hydrogenation | Saturated Ester | Determine the importance of the C=C double bond. |

| Double Bond | Epoxidation/Dihydroxylation | Epoxides, Diols | Introduce polarity and new functional groups. |

| Carbonyl Group | Grignard Addition | Tertiary Allylic Alcohols | Drastically alter the functional group and molecular shape. |

Biosynthesis and Metabolic Pathways of Methyl E 2 Octenoate in Biological Systems

Biosynthetic Origins of Methyl (E)-2-octenoate in Plants

The characteristic aroma and flavor profiles of many fruits and plants are largely attributable to a complex mixture of volatile organic compounds, including esters. frontiersin.orgnih.gov this compound, a fatty acid ester, is synthesized in plants through metabolic pathways that transform long-chain fatty acids into shorter, volatile compounds. frontiersin.orgresearchgate.net

The biosynthesis of volatile esters in plants is intrinsically linked to fatty acid metabolism. researchgate.net Plants synthesize a wide array of fatty acids, with the C16 and C18 species being the most common. nih.govaocs.org These long-chain fatty acids, particularly the polyunsaturated fatty acids (PUFAs) linoleic acid (C18:2) and α-linolenic acid (C18:3), serve as the primary precursors for a class of volatiles known as green leaf volatiles (GLVs), which includes aldehydes, alcohols, and esters. uliege.benih.govfrontiersin.org

The formation of C8 volatiles, the backbone of this compound, is proposed to originate from the enzymatic oxidation and subsequent cleavage of linoleic acid. researchgate.net This process is part of the broader lipoxygenase (LOX) pathway, a metabolic cascade initiated in response to tissue disruption or during specific developmental stages like fruit ripening. uliege.beresearchgate.net While the LOX pathway is well-documented for producing C6 and C9 volatiles, the same enzymatic machinery is responsible for generating the C8 precursors necessary for this compound synthesis. researchgate.netuliege.be

The conversion of fatty acids into this compound is a multi-step process catalyzed by a series of specific enzymes. The sequence, known as the lipoxygenase (LOX) pathway, is a cascade of biochemical reactions. nih.govnih.gov

Lipoxygenase (LOX): The pathway begins when lipoxygenase, a non-heme iron-containing dioxygenase, catalyzes the incorporation of molecular oxygen into polyunsaturated fatty acids like linoleic acid. nih.govnih.gov This reaction produces unstable fatty acid hydroperoxides. researchgate.net

Hydroperoxide Lyase (HPL): The fatty acid hydroperoxides are then cleaved by the enzyme hydroperoxide lyase. This cleavage results in the formation of short-chain aldehydes and oxo-acids. uliege.be While HPL is widely known to cleave 13-hydroperoxides into C6 aldehydes (like hexanal), specific HPL actions can also result in the formation of C8 aldehydes, such as (E)-2-octenal, the likely aldehyde precursor to this compound. researchgate.netuliege.beoup.com

Alcohol Dehydrogenase (ADH): The resulting aldehydes are subsequently reduced to their corresponding alcohols by alcohol dehydrogenase. frontiersin.org For instance, (E)-2-octenal would be converted to (E)-2-octenol. This step is crucial as it generates the alcohol substrate required for the final esterification step.

Alcohol Acyltransferase (AAT): This enzyme catalyzes the final and decisive step in volatile ester formation. frontiersin.org AAT facilitates the condensation of an alcohol with an acyl-coenzyme A (acyl-CoA). nih.gov To form this compound, an AAT would likely catalyze the reaction between an octenoyl-CoA and methanol (B129727), or alternatively, between (E)-2-octenol and a methyl-donating acyl-CoA like acetyl-CoA, followed by further modifications. Plant AATs often exhibit broad substrate specificity, enabling them to produce a wide variety of esters from different alcohol and acyl-CoA precursors available in the cell. nih.govfrontiersin.org

Carboxylesterase (CXE): The net accumulation of volatile esters is regulated by a balance between their synthesis by AAT and their hydrolysis by carboxylesterases. frontiersin.org These enzymes can break down esters into their constituent alcohol and carboxylic acid, thereby influencing the final aroma profile of the fruit or tissue. The activity of CXE provides a mechanism for the plant to modulate the levels of potentially bioactive or aromatic compounds.

Table 1: Key Enzymes in the Biosynthesis of this compound

| Enzyme | Abbreviation | Function in the Pathway |

| Lipoxygenase | LOX | Catalyzes the dioxygenation of polyunsaturated fatty acids (e.g., linoleic acid) to form fatty acid hydroperoxides. nih.govnih.gov |

| Hydroperoxide Lyase | HPL | Cleaves fatty acid hydroperoxides to produce short-chain aldehydes (e.g., C8 aldehydes) and oxo-acids. uliege.be |

| Alcohol Dehydrogenase | ADH | Reduces aldehydes to their corresponding alcohols (e.g., (E)-2-octenal to (E)-2-octenol). frontiersin.org |

| Alcohol Acyltransferase | AAT | Catalyzes the final esterification step, condensing an alcohol with an acyl-CoA to form the ester. frontiersin.orgnih.gov |

| Carboxylesterase | CXE | Hydrolyzes esters, regulating their net accumulation by converting them back to an alcohol and a carboxylic acid. frontiersin.org |

The production of volatile compounds, including this compound, is a highly regulated process, closely tied to the developmental stages of the plant, particularly fruit maturation. epa.govnih.gov The synthesis and emission of aroma compounds often increase significantly as fruits ripen, a strategy to attract seed-dispersing animals. nih.govresearchgate.net

This regulation occurs at multiple levels:

Gene Expression: The expression of key biosynthetic genes, such as those encoding LOX and AAT enzymes, is often developmentally controlled and can be induced during ripening. researchgate.netepa.gov For many climacteric fruits, the plant hormone ethylene (B1197577) is a primary regulator that triggers the transcription of genes involved in aroma production. frontiersin.orgnih.gov

Substrate Availability: The rate of ester biosynthesis is also limited by the availability of precursors derived from fatty acid and amino acid metabolism. nih.gov The metabolic flux through these pathways can change during maturation, leading to an increased pool of specific alcohols and acyl-CoAs needed for ester synthesis. frontiersin.org

Enzyme Activity: The activity of the biosynthetic enzymes themselves can be modulated. The balance between the synthetic activity of AAT and the hydrolytic activity of CXE can shift during ripening, ultimately determining the concentration of accumulated esters. frontiersin.org

This complex regulatory network ensures that volatile production is timed precisely to coincide with key developmental events like pollination and seed dispersal. epa.govresearchgate.net

Microbial Biotransformation and Degradation Pathways of this compound

While the biosynthesis of this compound in plants is part of secondary metabolism, its fate in the environment is often determined by microbial activity. Microorganisms possess a vast and versatile metabolic capacity to utilize a wide range of organic compounds as carbon and energy sources. researchgate.net The specific pathways for this compound are not extensively documented, but can be inferred from known microbial degradation of other esters and fatty acids.

Specific microbial strains capable of degrading this compound have not been extensively identified. However, the ability to metabolize esters is widespread among bacteria and fungi. The initial step in the degradation of an ester is typically hydrolysis, a reaction catalyzed by esterase enzymes. nih.gov

Several bacterial genera are known for their ability to degrade various types of esters, including structurally related compounds like phthalate (B1215562) esters and wax esters. nih.govresearchgate.net It is plausible that strains from these or similar genera could also metabolize this compound.

Table 2: Examples of Bacterial Genera with Ester-Degrading Capabilities

| Bacterial Genus | Type of Ester Degraded | Reference |

| Sphingomonas | Phthalate Esters | nih.gov |

| Corynebacterium | Phthalate Esters | nih.gov |

| Rhodococcus | Phthalate Esters | researchgate.net |

| Acinetobacter | Wax Esters | researchgate.net |

| Marinobacter | Wax Esters, Isoprenoid Esters | nih.govresearchgate.net |

| Bacillus | Phthalate Esters | researchgate.net |

These organisms are often isolated from environments contaminated with industrial pollutants or from natural settings rich in organic matter, such as soil and sediments. nih.govplos.org Their enzymatic machinery allows them to break down complex organic molecules into simpler compounds that can enter central metabolic pathways. nih.gov

The anaerobic degradation of this compound would likely proceed through a stepwise pathway involving distinct intermediate metabolites. While the complete pathway is yet to be empirically determined for this specific compound, a putative sequence can be constructed based on established anaerobic metabolic principles. nih.govunesp.brfrontiersin.org

Initial Hydrolysis: The first step is almost certainly the hydrolysis of the ester bond by an extracellular or intracellular esterase. This reaction would yield two primary metabolites: methanol and (E)-2-octenoic acid. nih.gov

This compound + H₂O → Methanol + (E)-2-Octenoic acid

Metabolism of Methanol: Under anaerobic conditions, the resulting methanol can be metabolized by various microorganisms. For example, acetogenic bacteria can convert the methyl group into acetyl-CoA, which is then used for biosynthesis or converted to acetate. nih.gov

Metabolism of (E)-2-Octenoic Acid: The eight-carbon unsaturated fatty acid, (E)-2-octenoic acid, would likely be degraded via the beta-oxidation pathway. wikipedia.org In this catabolic process, the fatty acid is shortened by two carbons in each cycle, producing acetyl-CoA. Because (E)-2-octenoic acid is an unsaturated fatty acid, the process requires additional enzymes, such as an isomerase, to handle the double bond and allow the beta-oxidation spiral to proceed. wikipedia.org The acetyl-CoA generated can then enter the citric acid cycle or other central metabolic pathways to produce energy and biomass. wikipedia.org

Table 3: Putative Intermediates in the Anaerobic Degradation of this compound

| Step | Putative Intermediate Metabolite(s) | Metabolic Process |

| 1 | Methanol and (E)-2-Octenoic acid | Ester Hydrolysis |

| 2 | (E)-2-Octenoyl-CoA | Fatty Acid Activation |

| 3 | 3-Hydroxyoctanoyl-CoA | Hydration (Beta-Oxidation) |

| 4 | 3-Ketooctanoyl-CoA | Dehydrogenation (Beta-Oxidation) |

| 5 | Hexanoyl-CoA and Acetyl-CoA | Thiolytic Cleavage (Beta-Oxidation) |

| 6 | Butyryl-CoA, Acetyl-CoA | Subsequent Beta-Oxidation Cycles |

| 7 | Acetyl-CoA | Final product of Beta-Oxidation |

This proposed pathway highlights the likely metabolic fate of this compound in anoxic environments, where microbial communities work in concert to break down complex organic matter into fundamental cellular building blocks. frontiersin.org

Comparative Biosynthetic Studies of this compound across Diverse Biological Sources

This compound, a volatile fatty acid ester, has been identified in various biological systems, including plants and fungi. While comprehensive comparative studies on its biosynthesis are limited, analysis of related metabolic pathways allows for a comparative overview of its likely formation across different biological kingdoms. The biosynthesis fundamentally involves the creation of an eight-carbon fatty acid backbone, the introduction of a double bond at the C-2 position, and subsequent methylation.

Biosynthesis in Plants

In the plant kingdom, this compound is a recognized volatile organic compound (VOC) contributing to the aroma profile of fruits such as soursop (Annona muricata) and papaya (Carica papaya). The biosynthesis is believed to follow the general pathway of fatty acid-derived volatile production.

The initial steps involve the de novo synthesis of fatty acids within the plastids. This process results in saturated fatty acids, primarily palmitic acid (C16) and stearic acid (C18). For the formation of an eight-carbon chain, either a shorter fatty acid is produced, or a longer chain undergoes β-oxidation.

The critical step is the introduction of the double bond at the C-2 position. This is likely catalyzed by a specific desaturase enzyme. While the precise enzyme responsible for creating the 2-octenoyl-CoA intermediate has not been definitively characterized in the context of this compound synthesis, plants possess a wide range of desaturases involved in fatty acid modification.

The final step is the esterification of the carboxyl group of (E)-2-octenoic acid with a methyl group. This reaction is typically catalyzed by a methyltransferase, which utilizes S-adenosyl-L-methionine (SAM) as the methyl donor. Transcriptome analyses of fruits like soursop, which produce this volatile, may hold clues to identifying the specific genes encoding the enzymes involved in this pathway.

Metabolism in Fungi

Evidence for the presence and metabolism of related compounds in fungi comes from studies on Mucor sp. A-73. When this fungus was cultured with trans-2-octenoic acid, this compound was detected as a residual substrate, indicating that the precursor acid can be present in the fungal environment. The primary metabolic activities observed were the reduction of the carboxylic acid to alcohols, such as 1-octanol (B28484) and 1,3-octanediol.

While this does not confirm the de novo biosynthesis of this compound by the fungus, it demonstrates the presence of enzymatic machinery capable of processing the precursor acid. Fungi are known to possess a diverse array of fatty acid synthases and modifying enzymes. It is plausible that under specific conditions, some fungal species can synthesize octenoic acid and subsequently methylate it, although this pathway is not as well-documented as in plants. The presence of fatty acid methyltransferases in fungi further supports the potential for such biosynthetic activity.

Biosynthesis in Insects

In insects, fatty acid-derived compounds are common as pheromones and semiochemicals. The biosynthetic pathways for these molecules are well-established and involve modifications of fatty acids synthesized de novo. These modifications include desaturation, chain shortening or elongation, reduction to alcohols, and esterification.

While there is no direct report detailing the biosynthesis of this compound in insects, the fundamental enzymatic capabilities are present. Insects utilize a range of desaturases to introduce double bonds at various positions in fatty acyl-CoA precursors. Following desaturation, fatty acyl-CoA reductases can produce the corresponding alcohol, or the acyl-CoA can be a substrate for ester formation. The formation of methyl esters would require a specific methyltransferase. Given the diversity of insect pheromones, it is conceivable that some species could produce this compound as part of their chemical communication repertoire.

Comparative Summary

The table below provides a comparative overview of the likely biosynthetic steps for this compound in plants, fungi, and insects, based on current knowledge of related metabolic pathways.

| Biosynthetic Step | Plants | Fungi | Insects |

| Precursor Synthesis | De novo fatty acid synthesis (plastid) | De novo fatty acid synthesis | De novo fatty acid synthesis |

| Chain Length Determination | Chain shortening (e.g., β-oxidation) or direct synthesis of C8 | Chain shortening or direct synthesis of C8 | Chain shortening or elongation of fatty acyl-CoAs |

| Desaturation | Activity of a specific fatty acyl-CoA desaturase at C-2 | Potential for desaturase activity on octanoyl-CoA | Activity of specific fatty acyl-CoA desaturases |

| Esterification | Methylation of (E)-2-octenoic acid by a methyltransferase using SAM | Potential for methylation by fungal methyltransferases | Potential for esterification as part of pheromone biosynthesis |

| Evidence | Confirmed presence in fruits (Annona muricata, Carica papaya) | Metabolism of precursor acid in Mucor sp. | General pathways for fatty acid-derived pheromones established |

Biological and Ecological Roles of Methyl E 2 Octenoate Excluding Clinical Human Data

Chemosensory Functions in Non-Human Organisms

Methyl (E)-2-octenoate functions as a semiochemical, a chemical substance that carries a message, influencing the behavior of other organisms. Its role is particularly noted in the intricate relationships between plants and insects.

Role as a Semiochemical in Plant-Insect Interactions

Semiochemicals are integral to how insects locate host plants for feeding and laying eggs. pherobase.com Plants release a variety of volatile organic compounds that can act as attractants or repellents, guiding the behavior of phytophagous insects. pherobase.com this compound has been identified as one of the volatile compounds present in the odor of ripe pears. google.com This suggests its role as a kairomone, a type of semiochemical that benefits the receiver (the insect) by signaling the presence of a potential food source. The presence of this compound in fruit aroma is a key piece of chemical information that insects can use to locate suitable hosts.

Responses in Insect Olfactory Systems and Odorant Binding Proteins

The insect olfactory system is highly specialized to detect and discriminate among a vast array of volatile compounds. This process begins with odorant binding proteins (OBPs) located in the sensillum lymph, which capture and transport hydrophobic odorant molecules to the olfactory receptors (ORs) on the dendritic membrane of olfactory receptor neurons. researchgate.netmicrobiologyjournal.org While direct studies on the interaction of this compound with specific insect OBPs and ORs are not extensively documented, the general mechanism involves the binding of the odorant molecule to an OBP. This complex then interacts with an OR, triggering a neuronal signal that is processed in the insect's brain, leading to a behavioral response. microbiologyjournal.orgnih.gov The detection of esters like this compound is a common feature of insect olfactory systems, particularly in species that feed on or oviposit in fruit.

Influence on Insect Behavior (e.g., attraction/repulsion, oviposition)

The perception of this compound by an insect's olfactory system can lead to specific behavioral responses. Research has identified methyl 2-octenoate as a volatile attractant. google.com This attraction is crucial for insects like the codling moth, which are pests of pome fruits. The presence of this compound in the scent of ripe pears acts as a signal, guiding the insects to a suitable location for feeding and potentially for laying eggs (oviposition). google.com While some semiochemicals can act as deterrents or repellents at high concentrations, the primary documented role of methyl 2-octenoate in the context of plant-insect interactions is that of an attractant. google.com The influence on oviposition is often linked to the suitability of the host plant for the development of the insect's offspring. Therefore, attractants like this compound can also function as oviposition stimulants.

Mechanistic Investigations of In Vitro Antimicrobial Activities

Fatty acid methyl esters (FAMEs), the class of compounds to which this compound belongs, are known to possess antimicrobial properties. scielo.br In vitro studies have begun to elucidate the efficacy and mechanisms of action of these compounds against various microorganisms.

Evaluation against Specific Microorganism Strains (e.g., bacteria, fungi)

The antimicrobial activity of fatty acids and their esters has been evaluated against a range of pathogenic bacteria and fungi. Generally, Gram-positive bacteria are more susceptible to these compounds than Gram-negative bacteria, a difference attributed to the protective outer membrane of Gram-negative bacteria which can act as a barrier to hydrophobic substances. scielo.br While specific data for this compound is limited, studies on closely related compounds provide insight into its potential antimicrobial spectrum. For instance, various fatty acid methyl esters have demonstrated activity against bacteria such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, as well as fungi like Candida albicans. scielo.brnih.gov

The following table summarizes the antimicrobial activity of various fatty acid methyl esters against different microbial strains, illustrating the general efficacy of this class of compounds.

| Compound Class | Microorganism | Type | Activity |

| Fatty Acid Methyl Esters | Staphylococcus aureus | Gram-positive bacteria | Susceptible |

| Bacillus subtilis | Gram-positive bacteria | Susceptible | |

| Escherichia coli | Gram-negative bacteria | Less Susceptible | |

| Candida albicans | Fungus | Susceptible |

This table represents a generalized summary of the antimicrobial activity of fatty acid methyl esters based on available literature. Specific activity can vary depending on the exact compound, concentration, and microbial strain.

Proposed Molecular Mechanisms of Action (e.g., oxidative cell death, enzyme inhibition)

The antimicrobial mechanisms of fatty acids and their esters are multifaceted. A primary target is the microbial cell membrane. These compounds can intercalate into the lipid bilayer, disrupting its structure and function. This can lead to increased membrane fluidity and permeability, leakage of essential intracellular components, and ultimately, cell death. researchgate.netnih.gov

Another proposed mechanism is the induction of oxidative stress. Fatty acids can interfere with the bacterial electron transport chain, leading to the production of reactive oxygen species (ROS). researchgate.netnih.gov An accumulation of ROS can damage vital cellular components, including DNA, proteins, and lipids, resulting in oxidative cell death. researchgate.netnih.govnih.gov

Furthermore, enzyme inhibition is another potential mode of action. Fatty acids can interfere with the activity of various enzymes that are crucial for microbial metabolism and survival. researchgate.net For fungi, it has been suggested that some related compounds may bind to ergosterol (B1671047) in the fungal membrane, disrupting its integrity. nih.gov

The following table outlines the proposed molecular mechanisms of antimicrobial action for fatty acids and their esters.

| Mechanism of Action | Description |

| Cell Membrane Disruption | Intercalation into the lipid bilayer, leading to increased permeability and leakage of cellular contents. |

| Oxidative Stress | Interference with the electron transport chain, causing an overproduction of reactive oxygen species (ROS) that damage cellular components. |

| Enzyme Inhibition | Inhibition of essential enzymes involved in microbial metabolism and other vital cellular processes. |

Interactions with Biological Macromolecules (e.g., enzymes, receptors)

The biological effects of this compound are predicated on its interactions with various biological macromolecules. These interactions are crucial for its role as a semiochemical in insects and its antifungal activity. The primary macromolecules it interacts with include insect odorant-binding proteins (OBPs), olfactory receptors (ORs), and enzymes such as lipases.

Insect Olfactory System:

In insects, the perception of volatile compounds like this compound is a complex process initiated by the binding of the odorant molecule to OBPs within the sensillar lymph. These proteins are responsible for solubilizing and transporting hydrophobic odorants to the olfactory receptors located on the dendritic membranes of olfactory neurons. This binding is a critical first step in the chemosensory signaling cascade that leads to a behavioral response. While specific binding affinities of this compound to particular insect OBPs are not extensively documented, the general mechanism involves the sequestration of the molecule within a hydrophobic binding pocket of the OBP.

Following transport by OBPs, this compound interacts with specific ORs. This interaction triggers a conformational change in the receptor, leading to the opening of an associated ion channel and the generation of an electrical signal. This signal is then transmitted to the insect's brain, where it is processed, leading to behaviors such as attraction or repulsion. The specificity and strength of the interaction between this compound and different ORs determine the insect's behavioral response. For instance, in some stink bug species, this compound is a component of the male-produced aggregation pheromone, indicating a strong and specific interaction with receptors in conspecifics that mediates aggregation behavior.

Enzymatic Interactions:

This compound, as an ester, can be a substrate for various hydrolytic enzymes, particularly lipases and esterases. These enzymes catalyze the hydrolysis of the ester bond, breaking down this compound into octenoic acid and methanol (B129727). This enzymatic activity is a key step in the metabolism of the compound and can also play a role in its degradation in the environment. The kinetics of this hydrolysis can be influenced by the specific enzyme, pH, and temperature. For instance, studies on the related compound methyl octanoate (B1194180) have demonstrated its hydrolysis by immobilized lipase.

Antifungal Mechanisms:

The antifungal properties of unsaturated fatty acid esters like this compound are thought to involve disruption of the fungal cell membrane. The lipophilic nature of the compound allows it to intercalate into the lipid bilayer of the fungal membrane, altering its fluidity and integrity. This can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, inhibition of fungal growth or cell death. The presence of the double bond in the octenoate chain is believed to be important for this activity, as it can influence the packing of the lipid molecules in the membrane.

The following table summarizes the known and inferred interactions of this compound with biological macromolecules based on available research on this compound and structurally similar molecules.

| Macromolecule Class | Specific Macromolecule (Organism) | Type of Interaction | Observed or Inferred Effect |

| Transport Protein | Odorant-Binding Proteins (OBPs) (Insects) | Binding (Non-covalent) | Solubilization and transport of the odorant to olfactory receptors. |

| Receptor | Olfactory Receptors (ORs) (Insects) | Agonist Binding | Activation of olfactory neurons, leading to a behavioral response (e.g., attraction). |

| Enzyme | Lipases/Esterases | Substrate | Hydrolysis of the ester bond, leading to degradation of the compound. |

| Membrane Component | Fungal Cell Membrane | Intercalation | Disruption of membrane integrity and function, leading to antifungal activity. |

Advanced Analytical and Spectroscopic Investigations of Methyl E 2 Octenoate

High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) for Profile Analysis

High-resolution Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the separation and identification of volatile and semi-volatile compounds like Methyl (E)-2-octenoate. The method combines the superior separation capability of gas chromatography with the sensitive and specific detection of mass spectrometry.

In a typical GC-MS analysis, the mass spectrum of this compound (C9H16O2, molecular weight: 156.22 g/mol ) would be characterized by its molecular ion peak (M+) at m/z 156. The fragmentation pattern is dictated by the molecule's structure, particularly the ester functional group and the unsaturated alkyl chain. Key fragmentation pathways for esters include McLafferty rearrangement and alpha-cleavage. Expected significant fragments and their corresponding m/z values are crucial for identification.

Table 1: Predicted Key Mass Fragments for this compound in GC-MS

| m/z Value | Predicted Ion Fragment | Significance |

|---|---|---|

| 156 | [C9H16O2]+• | Molecular Ion (M+) |

| 125 | [M - OCH3]+ | Loss of methoxy group |

| 99 | [M - C4H9]+ | Cleavage at the alkyl chain |

| 87 | [CH3OOC-CH=CH]+• | McLafferty rearrangement product |

| 59 | [COOCH3]+ | Fragment corresponding to the methyl ester group |

Headspace Solid-Phase Microextraction (HS-SPME-GC-MS)

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique ideal for extracting volatile and semi-volatile compounds from liquid or solid matrices prior to GC-MS analysis. This method is particularly effective for analyzing the aroma profile of fruits, such as soursop (Annona muricata), where this compound and related esters are key contributors.

The process involves exposing a fused silica fiber coated with a stationary phase to the headspace above the sample. The volatile analytes, including this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The choice of fiber coating is critical for efficient extraction. For a broad range of volatile compounds like esters, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often employed due to its ability to adsorb molecules of varying polarity and molecular weight. After an optimized extraction time and temperature, the fiber is retracted and inserted into the hot injector of the GC-MS, where the analytes are thermally desorbed for analysis.

Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS)

Thermal Desorption (TD) coupled with GC-MS is another highly sensitive method for the analysis of volatile organic compounds. Instead of solvent extraction, TD uses heat to release analytes directly from a sample or from a sorbent tube onto which they have been collected. This technique is advantageous as it avoids the use of solvents, thereby reducing background noise and enhancing detection limits for trace-level compounds.

For the analysis of this compound, a sample (e.g., fruit pulp, flavor essence) could be placed in a thermal desorption tube. The tube is then heated in a controlled manner, and a stream of inert gas purges the released volatile compounds onto a cooled, secondary sorbent trap. This trap is then rapidly heated, injecting the focused band of analytes into the GC-MS system. This two-stage process ensures efficient transfer and sharp chromatographic peaks, which is crucial for resolving complex mixtures and achieving high sensitivity.

Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GC×GC-TOF-MS)

For exceedingly complex volatile profiles, such as those found in tropical fruits, comprehensive two-dimensional gas chromatography (GC×GC) provides a significant enhancement in separation power over conventional one-dimensional GC. This technique utilizes two columns of different selectivity connected by a modulator.

In the analysis of fruit volatiles, a non-polar column could be used in the first dimension to separate compounds based on boiling point, while a polar column in the second dimension separates them based on polarity. The modulator traps small, sequential fractions of the effluent from the first column and re-injects them as sharp pulses onto the second, fast-separating column. The result is a two-dimensional chromatogram with a greatly expanded peak capacity, allowing for the separation of co-eluting compounds. When coupled with a Time-of-Flight Mass Spectrometer (TOF-MS), which offers high-speed data acquisition, GC×GC can effectively resolve and identify isomeric compounds like this compound from other structurally similar esters in a complex fruit essence.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework, functional groups, and the spatial relationship between atoms, which is critical for confirming the structure and stereochemistry of this compound.

¹H NMR and ¹³C NMR for Backbone and Functional Group Characterization

¹H (Proton) and ¹³C (Carbon-13) NMR spectroscopy provide fundamental information about the molecular structure. The chemical shifts (δ) of the nuclei are indicative of their electronic environment.

For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the double bond (vinylic protons), the methyl ester protons, and the protons of the pentyl chain. The coupling constant (J) between the two vinylic protons is particularly diagnostic of the double bond geometry; a large coupling constant (typically 12-18 Hz) is characteristic of a trans or (E) configuration.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the ester, the two sp²-hybridized carbons of the double bond, and the sp³-hybridized carbons of the alkyl chain and the methoxy group would all appear at characteristic chemical shifts.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | |||

|---|---|---|---|---|

| Assignment | δ (ppm) | Multiplicity & J (Hz) | Assignment | δ (ppm) |

| H2 (vinylic) | ~5.8 | d, J ≈ 15.6 | C1 (C=O) | ~167 |

| H3 (vinylic) | ~6.9 | dt, J ≈ 15.6, 7.0 | C2 (=CH) | ~121 |

| H4 (-CH₂-) | ~2.2 | m | C3 (=CH) | ~149 |

| H5, H6, H7 (-CH₂-) | ~1.3-1.5 | m | C4 (-CH₂-) | ~32 |

| H8 (-CH₃) | ~0.9 | t, J ≈ 7.0 | C5, C6 (-CH₂-) | ~28, ~31 |

| -OCH₃ | ~3.7 | s | C7 (-CH₂-) | ~22 |

| C8 (-CH₃) | ~14 | |||

| -OCH₃ | ~51 |

Note: These are estimated values based on standard chemical shift tables and data for structurally similar compounds.

2D NOESY Experiments for Stereoisomer Determination

While the coupling constant in the ¹H NMR spectrum provides strong evidence for the (E) configuration, a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment offers definitive confirmation. libretexts.org The NOESY experiment detects correlations between protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected through bonds. youtube.com

This is exceptionally useful for distinguishing between (E) and (Z) isomers. For this compound, the vinylic proton at C3 is spatially proximate to the methylene protons at C4. Therefore, a cross-peak connecting the signals of H3 and H4 would be expected in the NOESY spectrum. Conversely, for the (Z) isomer, the H3 proton would be close to the H2 proton, leading to a strong H2-H3 cross-peak. The presence of the H3-H4 correlation and the absence of a strong H2-H3 correlation would unambiguously confirm the (E) stereochemistry.

Table 3: Expected Key NOESY Correlations for (E) and (Z) Isomers of Methyl 2-octenoate

| Isomer | Key Expected NOE Cross-Peak | Rationale |

|---|---|---|

| (E)-isomer | H3 ↔ H4 | Protons at C3 and C4 are on the same side of the double bond, resulting in spatial proximity. |

| (Z)-isomer | H3 ↔ H2 | Protons at C3 and C2 are on the same side of the double bond, resulting in spatial proximity. |

Advanced Hyphenated Techniques for Trace Analysis in Complex Matrices (e.g., plant extracts, microbial cultures)

The detection and characterization of this compound at trace levels within complex biological matrices, such as plant extracts and microbial cultures, necessitate the use of advanced analytical methodologies. Hyphenated techniques, which couple a separation method with a spectroscopic detection technique, are indispensable for achieving the required selectivity and sensitivity. Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound.

In the context of plant extracts, particularly for analyzing volatile organic compounds (VOCs), headspace solid-phase microextraction (HS-SPME) coupled with GC-MS offers a solvent-free and sensitive approach. This technique involves the adsorption of volatile analytes from the headspace above the sample onto a coated fiber, followed by thermal desorption into the GC-MS system. The selection of the SPME fiber coating is critical and is tailored to the polarity and volatility of the target analytes to ensure efficient extraction. For instance, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often employed for its broad applicability to a wide range of volatile compounds. The subsequent GC separation on a suitable capillary column (e.g., DB-5ms) followed by mass spectrometric detection allows for the tentative identification of this compound based on its mass spectrum and retention index. The mass spectrum of this compound would be compared against spectral libraries such as the National Institute of Standards and Technology (NIST) database for confirmation.

For microbial cultures, the analysis of volatile metabolites can also be effectively performed using HS-SPME-GC-MS. This approach allows for the non-invasive sampling of the headspace of the culture, providing insights into the metabolic activity of the microorganisms. The identification of this compound in microbial VOC profiles can be indicative of specific metabolic pathways.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) presents another powerful tool, particularly for less volatile compounds or for analytes that are thermally labile. While this compound is amenable to GC-MS, LC-MS/MS can be employed for comprehensive metabolic profiling of microbial extracts. In such cases, the sample would undergo extraction, and the resulting extract would be analyzed by LC-MS/MS. This technique provides high sensitivity and specificity, enabling the detection of trace amounts of the target compound in a complex mixture.

The table below summarizes typical instrumental parameters for the trace analysis of volatile compounds in complex matrices using HS-SPME-GC-MS, which would be applicable for the analysis of this compound.

| Parameter | Setting |

| Sample Preparation | |

| Technique | Headspace Solid-Phase Microextraction (HS-SPME) |

| Fiber Coating | Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) |

| Incubation Temperature | 50-60 °C |

| Incubation Time | 15-30 min |

| Extraction Time | 20-40 min |

| Gas Chromatography (GC) | |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 40-50 °C, ramp to 250-280 °C |

| Mass Spectrometry (MS) | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Scan Range | m/z 40-400 |

Quantitative Analytical Methodologies for Research Applications

For the accurate quantification of this compound in research applications, robust and validated analytical methodologies are essential. The choice of technique often depends on the concentration of the analyte and the complexity of the sample matrix.

Gas Chromatography with Flame Ionization Detection (GC-FID) is a widely used and reliable technique for the quantification of volatile compounds. Due to its high precision and wide linear range, GC-FID is well-suited for determining the concentration of this compound in samples such as essential oils, food and beverage products, and fragrance formulations. The methodology involves the development of a calibration curve using standards of known concentrations. An internal standard, a compound with similar chemical properties to the analyte but not present in the sample, is often used to improve the accuracy and precision of the quantification by correcting for variations in injection volume and instrument response.

A typical GC-FID method for the quantification of this compound would involve the following:

Sample Preparation: Dilution of the sample in a suitable solvent (e.g., hexane or dichloromethane) and addition of an internal standard (e.g., methyl nonanoate).

GC-FID Analysis: Injection of the prepared sample into the GC-FID system. The separation is achieved on a capillary column, and the FID detects the eluting compounds.

Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard and referencing the calibration curve.

The table below outlines typical validation parameters for a quantitative GC-FID method.

| Validation Parameter | Typical Acceptance Criteria |

| Linearity | Correlation coefficient (r²) > 0.99 |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 |

| Accuracy (Recovery) | 80-120% |

| Precision (RSD%) | Intra-day < 5%, Inter-day < 10% |

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector can also be employed for the quantification of this compound, particularly in non-volatile matrices or for samples that are not suitable for GC analysis. As this compound possesses a chromophore (the α,β-unsaturated ester), it can be detected by UV spectroscopy. The development of a validated HPLC-UV method would involve optimizing the mobile phase composition, flow rate, and detection wavelength to achieve good separation and sensitivity. Similar to GC-FID, quantification is performed using a calibration curve and often an internal standard.

The table below provides an example of a validated HPLC-UV method for the quantification of a similar compound, which could be adapted for this compound.

| Parameter | Condition |

| HPLC System | Agilent 1200 series or equivalent |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | ~210 nm (based on UV spectrum of the analyte) |

| Injection Volume | 10-20 µL |

| Linearity Range | 1-100 µg/mL |

| Correlation Coefficient (r²) | > 0.995 |

| LOD | ~0.1 µg/mL |

| LOQ | ~0.3 µg/mL |

The development and validation of these quantitative methods are crucial for ensuring the reliability and accuracy of research findings related to this compound.

Environmental Fate and Biotransformation Studies of Methyl E 2 Octenoate in Non Clinical Contexts

Microbial Degradation Pathways in Environmental Systems

While specific microbial degradation studies for Methyl (E)-2-octenoate are not extensively documented in peer-reviewed literature, the metabolic pathway can be inferred from the well-established degradation of fatty acid methyl esters (FAMEs) and other α,β-unsaturated carbonyl compounds. The primary microbial degradation process is expected to involve two key stages: initial hydrolysis of the ester bond followed by the metabolism of the resulting carboxylic acid and alcohol.

Ester Hydrolysis : The first step in the microbial breakdown is the enzymatic hydrolysis of the methyl ester bond by non-specific esterases, which are ubiquitous in environmental microorganisms. This reaction yields (E)-2-octenoic acid and methanol (B129727).

Metabolism of Hydrolysis Products :

Methanol : The resulting methanol is a simple alcohol that is readily metabolized by a wide range of methylotrophic bacteria and fungi in the environment, ultimately being converted to carbon dioxide and water.

(E)-2-Octenoic Acid : This unsaturated fatty acid is expected to be catabolized through the β-oxidation pathway. However, the presence of the double bond between the α and β carbons (C2 and C3) requires specific enzymatic action before β-oxidation can proceed. An enzyme, likely an isomerase (such as Δ³,Δ²-enoyl-CoA isomerase), would be required to shift the position of the double bond to allow for the standard enzymatic machinery of the β-oxidation cycle to function. Following isomerization, the fatty acid would be sequentially shortened, producing acetyl-CoA units that enter the citric acid cycle for energy production.

Table 1: Postulated Microbial Degradation Steps for this compound

| Step | Reaction | Enzyme Class (Postulated) | Products | Subsequent Fate |

|---|---|---|---|---|

| 1 | Ester Hydrolysis | Carboxylesterase | (E)-2-octenoic acid, Methanol | Further microbial metabolism |

| 2 | Fatty Acid Activation | Acyl-CoA Synthetase | (E)-2-octenoyl-CoA | Enters β-oxidation pathway |

| 3 | Double Bond Isomerization | Enoyl-CoA Isomerase | 3-octenoyl-CoA | Standard β-oxidation intermediate |

| 4 | β-Oxidation Spiral | Various β-oxidation enzymes | Acetyl-CoA, Hexanoyl-CoA, etc. | Enters Citric Acid Cycle |

Abiotic Degradation Mechanisms (e.g., photolysis, hydrolysis) in Environmental Models

In addition to microbial action, this compound is subject to abiotic degradation processes in the environment, primarily hydrolysis and photolysis.

Hydrolysis The ester linkage in this compound is susceptible to chemical hydrolysis, a reaction with water that cleaves the molecule into its constituent alcohol and carboxylic acid. The rate of this reaction is highly dependent on the pH and temperature of the surrounding medium. ecetoc.org

Acid-Catalyzed Hydrolysis : Under acidic conditions (low pH), the reaction is catalyzed by hydronium ions (H₃O⁺).

Base-Catalyzed (Saponification) : Under alkaline conditions (high pH), hydrolysis is catalyzed by hydroxide (B78521) ions (OH⁻) and is typically much faster and irreversible compared to acid-catalyzed hydrolysis. oecd.org

Given that most environmental waters have a pH between 6 and 9, base-catalyzed hydrolysis is often a significant degradation pathway for esters. ecetoc.org

Photolysis Direct photolysis, or degradation by sunlight, is another potential abiotic pathway for this compound. The α,β-unsaturated carbonyl group in its structure acts as a chromophore, meaning it can absorb light in the environmentally relevant ultraviolet (UV) spectrum (λ > 290 nm). copernicus.org Upon absorbing UV radiation, the molecule can undergo various photochemical reactions, including E/Z (cis-trans) isomerization or cycloaddition reactions. acs.org

The efficiency of photolysis is described by the quantum yield, which is the fraction of absorbed photons that result in a chemical transformation. While specific quantum yield data for this compound are not available, studies on other α,β-unsaturated esters show that photolysis can be a relevant environmental fate process. acs.org However, photolysis rates in natural waters can be much lower than in the gas phase due to the "solvent cage effect," where surrounding water molecules can dissipate energy and favor the recombination of reactive intermediates. copernicus.org

Table 2: Factors Influencing Abiotic Degradation of Esters

| Degradation Mechanism | Key Influencing Factor | Expected Effect on this compound Degradation Rate |

|---|---|---|

| Hydrolysis | pH | Rate increases significantly at low (< 5) and high (> 8) pH. |

| Temperature | Rate increases with increasing temperature. | |

| Photolysis | Sunlight Intensity | Rate increases with higher light intensity (e.g., season, latitude). |

| Water Clarity | Rate decreases in turbid waters due to light attenuation. | |

| Presence of Photosensitizers | Rate can be enhanced by natural substances (e.g., humic acids). |

Research on Transformation Products and Their Environmental Implications

Research into the specific transformation products of this compound is limited. However, based on the degradation mechanisms discussed, a set of likely products can be identified.

The primary and most direct transformation products result from hydrolysis:

(E)-2-Octenoic acid

Methanol

Both of these primary products are considered readily biodegradable in the environment. Methanol is quickly mineralized to CO₂ and water. (E)-2-Octenoic acid is a fatty acid that can be readily used as a carbon source by microorganisms through the β-oxidation pathway.

Further degradation, either microbial or through advanced oxidative processes, would lead to a series of smaller organic molecules. For example, the oxidation of unsaturated fatty acid esters can lead to the formation of aldehydes and ketones, such as 9-oxo-nonanoic acid methyl ester from the oxidation of methyl linoleate. mdpi.com The oxidation of lipids containing polyunsaturated acyl groups can also generate various α,β-unsaturated aldehydes, which are noted for their biological reactivity. nih.gov

The environmental implication of these transformation products is generally low, assuming complete biodegradation occurs. The primary products, an eight-carbon fatty acid and methanol, are common metabolites in natural systems. Incomplete degradation could potentially lead to the formation of more persistent or reactive intermediates, but this is less likely in microbially active environments where complete mineralization is the favored outcome for such substrates.

Table 3: Potential Transformation Products of this compound and Their Environmental Significance

| Transformation Product | Formation Pathway | Environmental Implication |

|---|---|---|

| (E)-2-Octenoic acid | Hydrolysis (Abiotic/Biotic) | Readily biodegradable via β-oxidation. |

| Methanol | Hydrolysis (Abiotic/Biotic) | Readily biodegradable; low toxicity at environmental concentrations. |

| Acetyl-CoA | Microbial β-oxidation | Central metabolite, enters the citric acid cycle. |

| Shorter-chain fatty acids | Microbial β-oxidation | Intermediates in the complete mineralization pathway. |

| Isomerized photoproducts | Photolysis | Potential for altered bioavailability and toxicity, but likely transient. |

Future Research Directions and Unresolved Questions for Methyl E 2 Octenoate

Elucidation of Novel Biosynthetic Enzymes and Genetic Regulation Pathways

Currently, specific enzymes and genetic pathways responsible for the biosynthesis of Methyl (E)-2-octenoate have not been identified. The general pathway for fatty acid synthesis is well-established, involving a multi-enzyme complex known as fatty acid synthase (FAS). csun.eduaocs.orgnih.govbyjus.com This process begins with acetyl-CoA and involves a cycle of eight enzymes to produce saturated fatty acids like palmitic acid. csun.eduaocs.org

The introduction of the double bond at the C-2 position and the subsequent methylation to form the final ester are critical steps that require further investigation. The creation of unsaturated fatty acids is typically carried out by desaturase enzymes. csun.edu In the nematode Caenorhabditis elegans, the regulation of unsaturated fatty acid composition involves the nuclear hormone receptor NHR-80, which controls the expression of Δ9 desaturase genes. plos.orgnih.govwsu.edu Future research should aim to identify analogous enzymes and regulatory elements in organisms that produce this compound.

Key unresolved questions include:

What specific desaturase or other enzyme is responsible for creating the (E)-2-octenoyl intermediate?

What is the specific methyltransferase that catalyzes the final esterification step?

What are the genetic regulatory networks that control the expression of these biosynthetic genes in response to developmental or environmental cues?

Discovery of Undiscovered Biological and Ecological Roles in Diverse Organisms

The known biological roles of this compound are general, classifying it as a nutrient, membrane stabilizer, and a source of energy involved in lipid metabolism and transport. foodb.ca However, as a volatile organic compound (VOC), it likely has more specific and undiscovered roles in chemical communication and ecological interactions. Many volatile fatty acid esters serve as pheromones or allomones in insects and other organisms.

Future research should focus on screening for the presence of this compound in a wider range of organisms and investigating its potential roles in:

Insect communication: Acting as a sex pheromone, aggregation pheromone, or kairomone.

Plant defense: Being released in response to herbivory or pathogen attack.

Microbial interactions: Functioning as a signaling molecule or an antimicrobial agent. Long-chain unsaturated fatty acids have been shown to have antibacterial activity by targeting fatty acid synthesis. nih.govresearchgate.net

Development of Sustainable and Scalable Synthetic Methodologies

The industrial production of this compound currently relies on conventional chemical synthesis. There is a growing demand for greener, more sustainable, and scalable methods for producing specialty chemicals. Future research in this area should explore:

Biocatalytic Synthesis: Utilizing isolated enzymes, such as lipases or esterases, or whole-cell systems to produce the compound from renewable feedstocks. The enzymatic synthesis of other esters has been successfully demonstrated and offers a promising avenue for greener production. nih.gov

Green Chemistry Approaches: Developing synthetic routes that minimize waste, use less hazardous reagents, and are more energy-efficient. This could include novel catalytic systems for esterification or cross-metathesis reactions. mdpi.comlabmanager.com

Metabolic Engineering: Genetically modifying microorganisms to produce this compound directly from simple sugars.

| Synthetic Approach | Potential Advantages |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. |

| Green Chemistry | Reduced environmental impact, increased safety, potential for cost savings. |

| Metabolic Engineering | Direct conversion from simple feedstocks, potential for high yields and scalability. |

Advanced Analytical Tools for In Situ and Real-Time Monitoring in Biological Systems

Understanding the dynamic biological and ecological roles of this compound requires the ability to monitor its production and release in real-time and in situ. Current analytical methods typically involve sample collection followed by laboratory analysis, which cannot capture rapid changes in concentration.

Future research should focus on the development and application of advanced analytical techniques for this purpose, such as:

Proton-Transfer-Reaction Mass Spectrometry (PTR-MS): This technique allows for the real-time monitoring of volatile organic compounds with high sensitivity. mostwiedzy.ploup.com

Biosensors: Developing specific biosensors that can detect this compound in living systems.

In Situ Sampling and Analysis: Miniaturized and portable analytical systems that can be deployed in the field to monitor the compound in its natural environment. mdpi.commdpi.com

Exploration of Novel Chemical Transformations and Derivatization for Research Probes

To study the biological interactions and mechanisms of action of this compound, it is essential to develop chemical tools to track its localization and binding partners. Future research should explore the chemical reactivity of the α,β-unsaturated ester moiety to create derivatives that can be used as research probes.

This could involve:

Click Chemistry: Introducing functional groups that allow for the easy attachment of fluorescent dyes, biotin tags, or other reporter molecules.

Photoaffinity Labeling: Designing probes that can be activated by light to covalently bind to interacting proteins or other biomolecules.

Synthesis of Analogs: Creating a library of structurally related compounds to probe the structure-activity relationship of its biological effects.

Mechanistic Understanding of Bioactivity in Non-Human Models

While some unsaturated fatty acids exhibit antibacterial properties, the bioactivity of this compound is largely uncharacterized. nih.govresearchgate.net Studies on the related compound, methyl 2-octynoate, have reported on its toxicity in rats. industrialchemicals.gov.au A thorough investigation into the bioactivity and potential toxicity of this compound in non-human models is crucial.

Future research should aim to:

Screen for a wide range of biological activities: Including antimicrobial, anti-inflammatory, and cytotoxic effects.

Elucidate the mechanism of action: If bioactivity is observed, identify the molecular targets and signaling pathways involved.

Conduct comprehensive toxicological studies: To assess its safety profile for various applications.

Q & A

Q. What metadata standards are critical for sharing this compound datasets in public repositories?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|